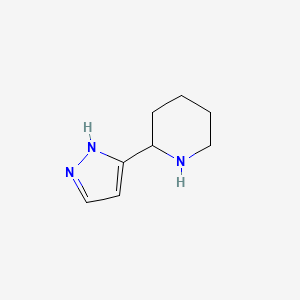

2-(1H-pyrazol-3-yl)piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(1H-pyrazol-5-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h4,6-7,9H,1-3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOYHGAZDBVHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 3 Yl Piperidine and Its Advanced Derivatives

Strategic Approaches to the Construction of the 2-(1H-pyrazol-3-yl)piperidine Core

The assembly of the this compound framework relies on robust and efficient synthetic strategies. These approaches can be broadly categorized into methods focusing on the formation of the piperidine (B6355638) and pyrazole (B372694) rings, techniques for selective chemical modification, and complex one-pot multicomponent reactions.

Convergent and Divergent Synthetic Routes for Piperidine and Pyrazole Ring Formation

The construction of the this compound core can be achieved through both convergent and divergent synthetic pathways. In a convergent synthesis , the piperidine and pyrazole rings are synthesized separately and then coupled together in the final steps. A divergent approach, conversely, would involve the initial synthesis of a common intermediate that can be diversified to yield various derivatives.

The synthesis of the piperidine ring itself can be accomplished through various methods, including the hydrogenation or reduction of pyridine (B92270) precursors. mdpi.com For instance, the hydrogenation of substituted pyridines can be achieved using catalysts like rhodium(I) complexes, leading to all-cis-(multi)fluorinated piperidines. mdpi.com Another approach involves the double reduction of pyridine derivatives, utilizing ruthenium(II) or rhodium(I) catalysts. mdpi.com Intramolecular cyclization is another key strategy, where a new C-N or C-C bond is formed to create the piperidine ring. mdpi.com This can be achieved through methods like the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations. mdpi.com

For the pyrazole ring, a common method is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov For example, 1,3-diketones can react with hydrazine (B178648) to form the pyrazole ring. nih.gov The Vilsmeier-Haack reaction can also be employed to synthesize pyrazole-4-carbaldehydes from hydrazones. nih.gov

A documented synthesis of a related compound, 2-(1H-pyrazol-3-yl)pyridine, involves reacting a precursor with hydrazine hydrate (B1144303) in ethanol (B145695). chemicalbook.com This general principle of reacting a suitable precursor containing a 1,3-dicarbonyl equivalent with hydrazine is a cornerstone of pyrazole synthesis and can be adapted for the construction of the this compound core.

Regioselective Functionalization of the Pyrazole and Piperidine Moieties

Regioselective functionalization allows for the precise modification of specific positions on both the pyrazole and piperidine rings, which is crucial for creating a library of derivatives with diverse properties.

For the pyrazole moiety , halogenation is a common functionalization reaction. mdpi.com Chlorination can be achieved using chlorine gas or N-chlorosuccinimide to yield 4-chloropyrazoles. mdpi.com Iodination can be carried out using systems like I2–NaI–K2CO3 or N-iodosuccinimide in acidic media. mdpi.com Furthermore, copper-catalyzed reactions can be used for the N-functionalization of pyrazoles with aryl halides. beilstein-journals.org The regioselectivity of these reactions is often influenced by steric factors. beilstein-journals.org

The piperidine moiety can also be functionalized with high regioselectivity. For example, a method for the diastereoselective synthesis of 2,4-disubstituted piperidines has been developed where the selectivity can be controlled by altering the reaction sequence. researchgate.net This allows for the creation of diverse scaffolds for further modification.

A recent development simplifies the functionalization of piperidines through a two-stage process involving biocatalytic carbon-hydrogen oxidation followed by radical cross-coupling with nickel electrocatalysis. news-medical.net This method allows for the efficient formation of new carbon-carbon bonds without the need for protecting groups. news-medical.net

Multicomponent Reaction Strategies for Complex this compound Derivatives

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more starting materials combine to form a complex product, minimizing waste and synthetic steps. researchgate.netnih.gov These reactions are particularly valuable for generating diverse libraries of compounds for drug discovery. nih.gov

Several MCRs have been developed for the synthesis of pyrazole-containing heterocycles. frontiersin.orgnih.gov For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. nih.gov Another example is the synthesis of polysubstituted piperidine derivatives through a four-component reaction involving Michael acceptors, pyridinium (B92312) ylides, aromatic aldehydes, and ammonium (B1175870) acetate. researchgate.net This reaction proceeds with high diastereoselectivity. researchgate.net

The Ugi and Passerini reactions are other prominent examples of MCRs that can be used to synthesize complex molecules containing amide functionalities. nih.gov These reactions offer a rapid way to build molecular complexity from simple starting materials. nih.gov

Table 1: Overview of Synthetic Strategies

| Strategy | Description | Key Features | References |

|---|---|---|---|

| Convergent/Divergent Synthesis | Stepwise construction of piperidine and pyrazole rings separately before coupling, or diversification from a common intermediate. | Allows for modular assembly and introduction of diversity. | mdpi.comnih.gov |

| Regioselective Functionalization | Precise modification of specific positions on the pyrazole and piperidine rings. | Enables fine-tuning of molecular properties. | mdpi.combeilstein-journals.orgresearchgate.netnews-medical.net |

| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to form a complex product. | High efficiency, atom economy, and rapid generation of diversity. | researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net |

Enantioselective and Diastereoselective Synthesis of this compound

Controlling the stereochemistry of the this compound scaffold is paramount for its application in fields like medicinal chemistry, where biological activity is often dependent on a specific stereoisomer.

Chiral Auxiliary-Based and Asymmetric Catalysis Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed. wikipedia.org Common chiral auxiliaries include oxazolidinones and camphorsultam, which have been used in various stereoselective reactions like aldol (B89426) reactions and alkylations. wikipedia.org Carbohydrate-based chiral auxiliaries have also emerged as a versatile class. numberanalytics.com

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is a method to produce enantioenriched 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. snnu.edu.cnacs.org This process has been used in the synthesis of clinically relevant molecules like Preclamol and Niraparib. snnu.edu.cn Catalytic enantioselective bromocyclization of olefinic amides using amino-thiocarbamates as catalysts is another method to obtain enantioenriched 2-substituted 3-bromopiperidines. rsc.org

Stereochemical Control in the Formation of Piperidine and Pyrazole Linkages

Achieving stereochemical control during the formation of the bond linking the piperidine and pyrazole rings, as well as within the rings themselves, is a significant synthetic challenge. The formation of the C-N bond is a critical step where stereochemistry can be introduced. researchgate.netmit.edunih.gov

For instance, a diastereoselective synthesis of 2,4-disubstituted piperidines has been developed that allows for complete control over the reaction's selectivity by changing the order of the reaction sequence. researchgate.net In the context of multicomponent reactions, a highly diastereoselective four-component synthesis of pyridinium salts of piperidin-2-ones has been reported, yielding a single diastereomer. researchgate.net

The use of chiral catalysts plays a crucial role in controlling stereochemistry. For example, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine derivative provides 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cn Similarly, the intramolecular Tsuji-Trost reaction of Ugi adducts, catalyzed by a palladium complex with a chiral ligand, can produce spiro-diketopiperazines with high enantioselectivity. acs.org

Table 2: Methods for Stereochemical Control

| Approach | Method | Key Features | References |

|---|---|---|---|

| Enantioselective Synthesis | Chiral Auxiliary-Based | Temporary incorporation of a chiral group to direct stereoselectivity. | wikipedia.orgnumberanalytics.comnumberanalytics.com |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | snnu.edu.cnacs.orgrsc.org | |

| Diastereoselective Synthesis | Reaction Sequence Control | Altering the order of reactions to control the formation of specific diastereomers. | researchgate.net |

| Multicomponent Reactions | One-pot reactions designed to favor the formation of a single diastereomer. | researchgate.net |

Chiral Separation Techniques for this compound Enantiomers

The separation of enantiomers, or chiral resolution, of this compound and its derivatives is a critical process in pharmaceutical development, as individual enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com High-performance liquid chromatography (HPLC) is a primary and effective technique for the chiral separation of pyrazole-containing compounds, including those with a piperidine moiety. mz-at.deresearchgate.net

Several methods are employed for chiral separation in HPLC, including the use of a chiral stationary phase (CSP), the addition of chiral selectors to the mobile phase, and pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral column. mdpi.com For phenylpyrazole pesticides and their metabolites, direct separation using a CHIRALPAK® IB column has proven effective. mz-at.de Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely utilized due to their excellent chiral recognition capabilities for a broad range of compounds. mz-at.deresearchgate.net Specifically, cellulose-tris(3,5-dimethylphenylcarbamate) and amylose-tris(3,5-dimethylphenylcarbamate) are common CSPs. mz-at.de

The choice of mobile phase composition and temperature are crucial factors that influence the resolution of enantiomers. mz-at.de For instance, in the separation of fipronil (B1672679) and its derivatives, a mobile phase of n-hexane with an alcohol modifier like 2-propanol or ethanol is used. mz-at.de The development of preparative HPLC methods is also important for obtaining pure enantiomers on a larger scale. researchgate.netijcpa.in

Capillary electrophoresis (CE) and capillary electrochromatography (CEC) are other powerful techniques for chiral separations, offering high efficiency and requiring only small sample volumes. mdpi.comjiangnan.edu.cn Chiral selectors, such as cyclodextrins and chiral ionic liquids, can be added to the background electrolyte in CE to achieve enantioseparation. mdpi.comjiangnan.edu.cn

Table 1: Chiral Separation Techniques and Conditions

| Technique | Chiral Selector/Stationary Phase | Mobile Phase/Buffer | Compound Type | Reference |

|---|---|---|---|---|

| HPLC | CHIRALPAK® IB | n-Hexane/2-Propanol or Ethanol | Phenylpyrazole pesticides | mz-at.de |

| HPLC | Polysaccharide-based (Cellulose, Amylose) | Varies (Normal and reverse phase) | General chiral compounds | mz-at.demdpi.com |

| Preparative HPLC | Not specified | Not specified | Pyrazole fused piperidine | ijcpa.in |

| Capillary Electrophoresis (CE) | Cyclodextrins, Chiral Ionic Liquids | Appropriate buffer | General chiral drugs | mdpi.comjiangnan.edu.cn |

| Capillary Electrochromatography (CEC) | Chiral Stationary Phases (e.g., cyclodextrin (B1172386) derivatives) | Appropriate mobile phase | Chiral drugs, Dansyl-amino acids | jiangnan.edu.cn |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like this compound to minimize environmental impact. These approaches focus on the use of eco-friendly catalysts, reduction of solvent use, and maximizing atom economy. benthamdirect.comnih.gov

Development of Eco-Friendly Catalytic Systems (e.g., Metal-Free Catalysis)

The development of metal-free catalytic systems is a significant area of green chemistry, aiming to replace potentially toxic and expensive metal catalysts. researchgate.net Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the synthesis of pyrazoles and other nitrogen heterocyles. nih.govrsc.org

Simple pyrazoles themselves have been identified as efficient bifunctional organocatalysts for reactions like the carboxylation of alkynes with CO2. rsc.org Secondary amines have also been used as "green promoters" for the [3+2] cycloaddition reactions to form pyrazoles. nih.gov Other organocatalysts, such as sarcosine (B1681465) and pyridine, have been employed in the synthesis of pyrazole and isoxazole (B147169) derivatives, respectively. benthamdirect.comnih.gov Iodine has also been used as a metal-free catalyst in a dual system with piperidine for the synthesis of coumarin-3-carboxamides, highlighting its potential in clean and efficient reactions. mdpi.comorganic-chemistry.org The use of acidic ionic liquids has also been explored for the synthesis of functionalized piperidine derivatives. rsc.org

Table 2: Examples of Metal-Free Catalytic Systems in Heterocycle Synthesis

| Catalyst System | Reaction Type | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Simple Pyrazoles | Carboxylation, Cyclization | Propiolic acids, Heterocycles | Organocatalytic, CO2 conversion | rsc.org |

| Secondary Amines | [3+2] Cycloaddition | Substituted Pyrazoles | Inexpensive, Room temperature | nih.gov |

| Sarcosine | Condensation | Pyrazole derivatives | Recyclable, Eco-friendly medium | benthamdirect.com |

| Iodine/Piperidine | Three-component reaction | Coumarin-3-carboxamides | Metal-free, Low catalyst loading | mdpi.com |

| Acidic Ionic Liquids | Five-component reaction | Functionalized Piperidines | Green procedure | rsc.org |

Solvent-Minimization and Solvent-Free Reaction Protocols

Minimizing or eliminating the use of volatile and hazardous organic solvents is a cornerstone of green chemistry. Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or ball milling, can lead to shorter reaction times, higher yields, and easier product isolation. mdpi.comresearchgate.netresearchgate.net

The synthesis of various pyrazole derivatives has been successfully achieved under solvent-free conditions, sometimes in the presence of a catalyst like tetrabutylammonium (B224687) bromide or under thermal conditions without any catalyst. researchgate.netrsc.orgacs.org For instance, dihydropyrano[2,3-c]pyrazole derivatives have been synthesized efficiently using a ball-milling technique at room temperature without any catalyst or solvent. researchgate.net Microwave-assisted synthesis has also been shown to be an effective solvent-free method for the formation of imidazole (B134444) and pyrazole derivatives through epoxide ring-opening reactions. mdpi.com In some cases, grinding the reactants together at room temperature is sufficient to drive the reaction to completion. cu.edu.eg

Table 3: Solvent-Minimization and Solvent-Free Synthesis of Pyrazole Derivatives

| Technique | Catalyst/Conditions | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Grinding | Tetrabutylammonium bromide | Pyrazole systems | Solvent-free, Room temperature | researchgate.net |

| Ball Milling | Catalyst- and solvent-free | Dihydropyrano[2,3-c]pyrazoles | High yields, No hazardous waste | researchgate.net |

| Microwave Irradiation | Solvent-free | Imidazole and Pyrazole derivatives | Reduced reaction time, Increased efficiency | mdpi.comresearchgate.net |

| Thermal Heating | Catalyst- and solvent-free | Fused 4H-pyran derivatives | High atom-economy, Easy isolation | rsc.org |

| Grinding | Acetic acid (catalytic) | Pyrazolo[1,5-a]pyrimidines | Shorter reaction times, Higher yields | cu.edu.eg |

Atom-Economical Transformations in the Synthesis of this compound Analogues

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov Reactions with high atom economy are a key goal of green chemistry as they minimize the generation of waste. Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy, as they combine three or more reactants in a single step to form a complex product, with most or all of the atoms from the starting materials being incorporated into the final structure. nih.gov

The Ugi four-component condensation reaction is a classic example of an atom-economical MCR that has been used to synthesize precursors for complex nitrogen heterocycles. nih.govsigmaaldrich.com Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, also contribute to atom economy by reducing the number of separate purification steps. nih.gov The development of domino reactions, such as a ruthenium-catalyzed synthesis of nitrogen heterocycles, further exemplifies the pursuit of atom-economical synthetic routes. scispace.com The synthesis of 1,3-diarylallylidene pyrazolones via a one-pot three-component reaction catalyzed by a pyrrolidine-BzOH salt boasts a 100% carbon atom economy. acs.org

Table 4: Atom-Economical Approaches to Nitrogen Heterocycles

| Reaction Type | Key Features | Product Type | Reference |

|---|---|---|---|

| Ugi Four-Component Condensation / Intramolecular Diels-Alder | One-pot, High stereoselectivity | Tricyclic nitrogen heterocycles | nih.govsigmaaldrich.com |

| Cascade Reaction (Alkyne Cross-Coupling / Isomerization) | One-pot, Minimizes waste | Pyrrole heterocycles | nih.gov |

| Domino Synthesis (Ruthenium-catalyzed) | High efficiency | Nitrogen heterocycles | scispace.com |

| One-pot Three-Component Reaction | 100% carbon atom economy | 1,3-Diarylallylidene pyrazolones | acs.org |

Advanced Spectroscopic and Analytical Characterization of 2 1h Pyrazol 3 Yl Piperidine Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(1H-pyrazol-3-yl)piperidine analogues. ipb.pt Through ¹H, ¹³C, and various 2D NMR experiments, a detailed picture of the molecular framework can be assembled.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of protons. For pyrazole-piperidine derivatives, characteristic signals are observed for the protons on both the pyrazole (B372694) and piperidine (B6355638) rings. For instance, in a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the pyrazole ring proton typically appears as a narrow singlet around δ 7.96 ppm. ktu.edu The protons on the piperidine ring exhibit more complex splitting patterns and chemical shifts depending on their axial or equatorial positions and the nature of substituents. For example, in 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine, the piperidine protons at C2 and C6 appear as a multiplet in the δ 2.85-2.95 ppm range, while the C3 proton is a multiplet at δ 3.79 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts of the pyrazole ring carbons are particularly informative. For example, in methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, the C4 carbon of the pyrazole ring gives a sharp signal at δ 110.1 ppm, whereas the C3 and C5 carbons show broader signals at approximately δ 138.7 and 153.6 ppm. ktu.edu The piperidine carbons typically resonate in the upfield region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms. ipb.pt For instance, HMBC experiments are crucial for determining the regiochemistry of substitution on the pyrazole ring by observing long-range correlations between protons and carbons. mdpi.com In the case of methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate, a three-bond correlation between the piperidine 4'-H proton and the pyrazole N-1 "pyrrole-like" nitrogen was observed in the ¹H-¹⁵N HMBC spectrum, confirming the substitution pattern. mdpi.com Similarly, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space proximity between protons, aiding in the confirmation of stereochemistry and regiochemistry. mdpi.com

Table 1: Representative NMR Data for this compound Analogues

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Key Correlations (2D NMR) |

|---|---|---|---|---|

| Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylate ktu.edu | ¹H | 7.96 | s | Pyrazole 3(5)-H |

| ¹³C | 110.1 | Pyrazole C-4 | ||

| ¹³C | 138.7, 153.6 | Pyrazole C-3/C-5 | ||

| 2-(1-methyl-1H-imidazol-5-yl)-3-(piperidin-3-yl)pyrazine | ¹H | 3.79 | m | Piperidine C3–H |

| ¹H | 2.85-2.95 | m | Piperidine C2,6–H | |

| Methyl 5-(N-Boc-piperidinyl)-1-phenyl-1H-pyrazole-4-carboxylate mdpi.com | ¹H/¹⁵N | ³J correlation between piperidine 4'-H and pyrazole N-1 | ||

| Methyl 3-(N-Boc-piperidinyl)-1-methyl-1H-pyrazole-4-carboxylate mdpi.com | ¹H/¹³C | ³J correlation between 1-CH₃ protons and pyrazole C-5 | ||

| ¹H/¹H | NOE between 1-CH₃ protons and pyrazole 5-H |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound, which allows for the unambiguous confirmation of its elemental composition. measurlabs.com This high level of accuracy is essential for validating the identity of newly synthesized this compound analogues. mdpi.comresearchgate.net

The process involves ionizing the sample and separating the resulting ions based on their mass-to-charge ratio (m/z). measurlabs.com Techniques like electrospray ionization (ESI) are commonly used. mdpi.com For example, the calculated mass for the sodium adduct ([M+Na]⁺) of tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate was found to be 422.2050, which matched the experimentally observed value, thus confirming its molecular formula as C₂₂H₂₉N₃NaO₄. mdpi.com

Beyond molecular formula confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. uni-saarland.de Under electron impact (EI) ionization, molecules fragment in predictable ways, and the resulting fragmentation pattern serves as a molecular fingerprint. researchgate.netresearchgate.net The fragmentation of the piperidine ring and the pyrazole ring can provide insights into the connectivity and substitution of the molecule. Although detailed fragmentation pathways for the parent compound are not extensively published, analysis of related structures shows characteristic losses that can help identify the core structure.

Table 2: HRMS Data for a this compound Analogue

| Compound | Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|---|

| tert-butyl 4-[4-(methoxycarbonyl)-1-phenyl-1H-pyrazol-5-yl]piperidine-1-carboxylate mdpi.com | [M+Na]⁺ | 422.2050 | 422.2050 | C₂₂H₂₉N₃NaO₄ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. acs.org These methods are complementary, as a vibrational mode may be active in one technique but not the other, based on changes in the dipole moment (IR) or polarizability (Raman). acs.org

Infrared (IR) Spectroscopy: In the IR spectrum of this compound analogues, characteristic absorption bands can be observed. The N-H stretching vibration of the pyrazole and piperidine rings typically appears in the region of 3100-3500 cm⁻¹. For example, the IR spectrum of a pyrazole derivative showed a significant stretching absorption band at 3199 cm⁻¹ attributed to the NH group. nih.gov C-H stretching vibrations from the aliphatic piperidine ring are found around 2850-3000 cm⁻¹. irdindia.inscialert.net The C=N stretching vibration within the pyrazole ring often appears in the 1550-1650 cm⁻¹ region. irdindia.in For instance, a pyrazole derivative displayed a C=N stretching peak at 1589 cm⁻¹. irdindia.in If carbonyl groups are present as substituents, they will show a strong absorption band around 1650-1750 cm⁻¹. nih.gov

Raman Spectroscopy: Raman spectroscopy can also provide valuable information. For example, the C-N stretching vibrations and ring deformation modes can be observed. While specific Raman data for this compound is scarce, studies on related heterocyclic compounds demonstrate its utility in confirming structural features. bohrium.com

Table 3: Characteristic Vibrational Frequencies for Pyrazole-Piperidine Analogues

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Pyrazole, Piperidine) | Stretching | 3100-3500 | nih.govorientjchem.org |

| C-H (Aliphatic) | Stretching | 2850-3000 | irdindia.inscialert.net |

| C=N (Pyrazole) | Stretching | 1550-1650 | irdindia.inresearchgate.net |

| C=O (Substituent) | Stretching | 1650-1750 | nih.govresearchgate.net |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular structure and stereochemistry.

Chromatographic Method Development for Purity Profiling and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound analogues and for their quantitative analysis. ijprajournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. ijprajournal.com For pyrazole and piperidine containing compounds, reversed-phase HPLC (RP-HPLC) is frequently used. ijcpa.innih.gov This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of water and acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape. nih.govnih.gov The development of a robust HPLC method involves optimizing parameters such as the column, mobile phase composition, flow rate, and detector wavelength to achieve good separation of the main compound from any impurities or degradation products. chromatographyonline.com HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, linearity, and robustness. ijcpa.in

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For piperidine and its derivatives, GC methods have been developed for quantitative determination. researchgate.net The choice of the column (stationary phase) and temperature programming is critical for achieving good separation. Derivatization may sometimes be employed to increase the volatility of the analytes.

The development of these chromatographic methods is crucial for quality control during synthesis and for ensuring the purity of the final compound. ijprajournal.com

Table 4: General Parameters for Chromatographic Analysis of Pyrazole-Piperidine Compounds

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC ijcpa.innih.gov | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water mixtures (often with acid modifier) | UV-Vis (e.g., 206 nm), MS | Purity assessment, Quantitative analysis |

| GC researchgate.net | Various (e.g., capillary columns with specific coatings) | Inert gas (e.g., Nitrogen, Helium) | Flame Ionization Detector (FID), MS | Analysis of volatile impurities, Quantitative analysis |

Computational Chemistry and Theoretical Investigations of 2 1h Pyrazol 3 Yl Piperidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For pyrazole (B372694) and piperidine-containing structures, DFT has been employed to understand their electronic structure, reactivity, and to predict spectroscopic properties.

Electronic Structure and Reactivity: DFT calculations are used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcrt.org The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. ijcrt.orgnih.gov A smaller energy gap generally suggests higher reactivity. For similar pyrazole derivatives, these calculations have helped in estimating global chemical reactivity descriptors like ionization potential, electron affinity, electronegativity, and the electrophilicity index. ijcrt.org Such parameters are crucial for predicting how 2-(1H-pyrazol-3-yl)piperidine might interact with biological macromolecules.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution across the molecule. nih.gov These maps identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are key to understanding non-covalent interactions, such as hydrogen bonding, in biological systems. For instance, in related pyrazole structures, MEP analysis has shown that areas around nitrogen and oxygen atoms are often centers for electrophilic attack. nih.gov

Spectroscopic Properties: DFT methods can accurately predict vibrational frequencies (FT-IR and Raman spectra) and NMR chemical shifts (¹H and ¹³C). jyu.fibohrium.com By comparing theoretically calculated spectra with experimental data, researchers can confirm the molecular structure of synthesized compounds. jyu.fi For example, in studies of s-triazine derivatives incorporating pyrazole and piperidine (B6355638) moieties, a very good correlation (R² = 0.938–0.997) was found between calculated and experimental NMR data. jyu.fi These computational predictions are invaluable for structural elucidation and characterization.

Table 1: Predicted Electronic Properties of Pyrazole Derivatives using DFT

| Parameter | Significance | Typical Findings in Pyrazole Derivatives |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔEg) | Indicates chemical reactivity and stability. ijcrt.org | A smaller gap suggests higher reactivity and potential for intramolecular charge transfer. ijcrt.orgnih.gov |

| Ionization Potential (IP) | Energy required to remove an electron. | Calculated from HOMO energy (IP = -EHOMO). ijcrt.org |

| Electron Affinity (EA) | Energy released when an electron is added. | Calculated from LUMO energy (EA = -ELUMO). ijcrt.org |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and reactive sites. nih.gov | Identifies nucleophilic (negative potential) and electrophilic (positive potential) regions. nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Analysis

Molecular docking and molecular dynamics (MD) simulations are cornerstone techniques for predicting how a ligand, such as this compound, might bind to a protein target and the stability of that interaction over time.

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to the active site of a receptor. It is widely used to screen virtual libraries of compounds against a specific biological target and to understand the structural basis of ligand-receptor interactions. researchgate.netnih.gov For various pyrazole and piperidine derivatives, docking studies have been instrumental in identifying potential binding modes and key interactions, such as hydrogen bonds and hydrophobic contacts, with target proteins. researchgate.netresearchgate.net For instance, pyrano[2,3-c]pyrazole derivatives were docked against penicillin-binding protein to elucidate their potential antibacterial mechanism. growingscience.com Similarly, other pyrazole derivatives have been studied for their interaction with targets like glutamate-activated chloride channels and the gamma-aminobutyric acid (GABA) receptor. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. These simulations model the atomic movements of the system over time, providing a more dynamic and realistic view of the binding. biorxiv.org MD simulations can confirm whether the ligand remains stably bound in the active site and can reveal conformational changes in both the ligand and the protein upon binding. Studies on related carbamate (B1207046) inhibitors have used MD simulations to analyze the root-mean-square deviation (RMSD) of the complex, which indicates its stability. biorxiv.org

Table 2: Application of Docking and MD Simulations for Pyrazole/Piperidine Scaffolds

| Technique | Purpose | Example Application |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a protein target. researchgate.netnih.gov | Docking of pyrazole derivatives against penicillin-binding protein to assess antibacterial potential. growingscience.com |

| Molecular Dynamics (MD) | Simulates the movement of the ligand-protein complex to assess stability. biorxiv.org | Used to verify the stability of inhibitor-enzyme complexes over several nanoseconds. biorxiv.org |

In Silico Prediction of Biological Activity Spectra (PASS) and Potential Protein Target Identification

Predicting the biological activity of a novel compound is a key challenge in drug discovery. In silico tools like PASS (Prediction of Activity Spectra for Substances) can forecast the likely biological activities of a molecule based on its structure.

The PASS algorithm compares the structure of a query molecule with a large database of known biologically active substances. It then provides a list of potential biological activities, each with a probability score (Pa for "probable active" and Pi for "probable inactive"). This approach allows for the rapid screening of compounds for a wide range of potential therapeutic effects or toxicities. While specific PASS analysis data for this compound is not publicly available, the technique is routinely applied to heterocyclic compounds to prioritize them for further screening. This method can suggest activities ranging from anticancer and anti-inflammatory to various enzyme inhibitions. nih.gov

Conformational Analysis and Stereoelectronic Effects on Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. chemistrysteps.com Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. chemistrysteps.com

Stereoelectronic effects, which describe how the electronic properties of substituents influence the molecule's conformation and reactivity, are also crucial. The electronegativity and size of substituents on the piperidine or pyrazole rings can control the conformational equilibrium. nih.gov For example, studies on substituted prolines (which contain a similar five-membered pyrrolidine (B122466) ring) have shown that bulky substituents strongly favor a pseudoequatorial orientation, which in turn dictates the puckering of the entire ring. nih.gov Understanding these preferences is vital for designing molecules that fit precisely into a target's binding pocket. beilstein-journals.org

ADME-Toxicity (ADMET) Predictions and Pharmacokinetic Profiling (Computational Aspects)

Various web-based tools and software (e.g., pkCSM, ADMETlab, Lazar, ProTox) are used to predict a wide range of ADMET properties based on a molecule's structure. japsonline.comfrontiersin.org These predictions include:

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption.

Distribution: Blood-brain barrier penetration and plasma protein binding.

Metabolism: Likelihood of being a substrate or inhibitor of Cytochrome P450 enzymes.

Excretion: Prediction of total clearance.

Toxicity: Predictions for mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). japsonline.com

For pyrazolylaminoquinazoline derivatives, in silico tools have been used to predict carcinogenicity, mutagenicity, and LD50 values, helping to select candidates with potentially lower toxicity for further testing. japsonline.com These computational profiles provide a crucial early assessment of the drug-like properties of compounds like this compound. semanticscholar.org

Table 3: Common Computationally Predicted ADMET Properties

| Category | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound can cross into the central nervous system. |

| Metabolism | CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | Estimates the rate at which the compound is removed from the body. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. japsonline.com |

| Toxicity | Hepatotoxicity | Predicts the potential for liver damage. japsonline.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 1h Pyrazol 3 Yl Piperidine Derivatives

Rational Design and Synthesis of 2-(1H-pyrazol-3-yl)piperidine Analogues for SAR/SPR Exploration

The rational design of this compound analogues is a cornerstone for effective SAR and SPR investigations. This process often begins with a lead compound, which may be identified through screening or from existing knowledge of pharmacophores. For instance, the known antiplatelet agent, (Z)-2-(3-bromobenzylidene)quinuclidin-3-one, served as a precursor for the synthesis of a series of substituted pyrazolyl piperidine (B6355638) derivatives. wiley.com The synthesis involved a ring-opening reaction of the quinuclidinone with hydrazine (B178648) hydrate (B1144303), providing a straightforward route to the core this compound scaffold. wiley.com

Another rational approach involves the modification of existing drug molecules. For example, by structurally modifying the anticoagulant drug Rivaroxaban, researchers have designed and synthesized novel pyrazolyl piperidine analogues as potential factor Xa inhibitors. researchgate.net This strategy leverages the known binding mode of an established drug to design new compounds with potentially improved properties. researchgate.net

The synthesis of these analogues often employs versatile chemical reactions that allow for the introduction of diverse substituents at various positions on both the pyrazole (B372694) and piperidine rings. nih.govfrontiersin.org Common synthetic strategies include:

Multi-component Reactions: These reactions allow for the efficient construction of the core scaffold from simple starting materials in a single step. mdpi.com

Cross-coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently used to introduce aryl or heteroaryl substituents onto the pyrazole ring. frontiersin.org

Amide Coupling: The formation of amide bonds is a common method for attaching various functional groups to the piperidine nitrogen or to a substituent on the pyrazole ring. nih.gov

These synthetic methodologies enable the rapid generation of a library of analogues, which is crucial for a thorough exploration of the SAR and SPR. nih.gov The purity and identity of the synthesized compounds are typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. wiley.comnih.gov

| Starting Material | Synthetic Method | Resulting Analogue | Reference |

| 2-Arylidene quinuclidinone | Ring opening with hydrazine hydrate | Substituted pyrazolyl piperidine derivatives | wiley.com |

| Rivaroxaban | Structural modification | Pyrazolyl piperidine analogues | researchgate.net |

| Pyrazolone (B3327878) and Pyridin-3-ylboronic acid | Suzuki coupling | 1-(cyclohexylmethyl)-3-(4-Methoxy-3-(Pyridin-3-Yl)phenyl)-4,4-Dimethyl-1h-Pyrazol-5(4H)-One | frontiersin.org |

| Boc-protected piperidine and Pyridin-3-ylboronic acid | Suzuki coupling followed by deprotection | 3-(4-Methoxy-3-(pyridin-3-yl)phenyl)-4,4-dimethyl-1-(piperidin-4-yl)-1H-pyrazol-5(4H)-one Hydrochloride | frontiersin.org |

Elucidation of Key Pharmacophoric Features within the Pyrazole and Piperidine Rings

Pharmacophore modeling is a crucial tool in understanding the key molecular features responsible for a compound's biological activity. For this compound derivatives, the pyrazole and piperidine rings constitute the core scaffold, and their specific interactions with biological targets define the pharmacophoric features.

The pyrazole ring , being an aromatic heterocycle, can participate in various non-covalent interactions. globalresearchonline.net Key pharmacophoric features associated with the pyrazole ring include:

Hydrogen Bond Donors and Acceptors: The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors (N-H) and acceptors. univie.ac.at These interactions are often critical for anchoring the ligand within the binding pocket of a protein.

Hydrophobic Interactions: The carbon framework of the pyrazole ring can engage in hydrophobic interactions with nonpolar residues in the target protein. univie.ac.at

π-π Stacking: The aromatic nature of the pyrazole ring allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The piperidine ring , a saturated heterocycle, primarily contributes to the three-dimensional shape of the molecule and can also participate in important interactions:

Hydrophobic Pockets: The aliphatic nature of the piperidine ring allows it to fit into hydrophobic pockets within the binding site. univie.ac.at

Hydrogen Bonding: The nitrogen atom of the piperidine ring can act as a hydrogen bond acceptor. nih.gov

Ionic Interactions: If the piperidine nitrogen is protonated, it can form ionic interactions with negatively charged residues, such as aspartate or glutamate.

In the context of specific targets, for instance, in Janus Kinase (JAK) inhibitors, the pyrazole moiety has been shown to form hydrogen bonds with hinge region residues. univie.ac.at Similarly, for cannabinoid receptor antagonists, a carboxamido group at the 3-position of the pyrazole ring is a key structural requirement. nih.gov

Influence of Substituent Effects on Biological Activity and Selectivity

The introduction of various substituents on the pyrazole and piperidine rings can profoundly influence the biological activity and selectivity of this compound derivatives. SAR studies systematically explore these effects to identify optimal substitution patterns.

Substituents on the Pyrazole Ring:

Aromatic Substituents: The presence of a para-substituted phenyl ring at the 5-position of the pyrazole ring has been identified as a crucial requirement for potent and selective cannabinoid CB1 receptor antagonistic activity. nih.gov In a series of antiplatelet agents, compounds with electron-donating groups (e.g., methoxy) on the phenyl ring at the 5-position of the pyrazole showed excellent activity. wiley.com Conversely, for other targets, electron-withdrawing groups like trifluoromethyl have been shown to be beneficial. acs.org

Halogen Atoms: The introduction of halogen atoms, such as chlorine or fluorine, can enhance binding affinity and modulate pharmacokinetic properties. For example, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring is a key feature for potent CB1 receptor antagonists. nih.gov Fluorine substitution can also enhance cytotoxicity under certain conditions. rsc.org

Substituents on the Piperidine Ring:

N-Substitution: Modifications at the nitrogen atom of the piperidine ring can significantly impact activity. For instance, introducing a piperidine linker to a phenylpyrazolone core offered new opportunities for derivatization in the development of anti-trypanosomal agents. frontiersin.org

Alkyl and Aryl Groups: The addition of alkyl or aryl groups to the piperidine ring can influence how the molecule fits into a binding pocket and can also affect its metabolic stability. clinmedkaz.org

The following table summarizes the effects of different substituents on the antiplatelet activity of a series of this compound derivatives. wiley.com

| Compound | Substituent on Phenyl Ring at Pyrazole C5 | IC50 (µM) |

| 3a | 4-OCH3 | 0.8 |

| 3b | 2-OCH3 | 1.8 |

| 3c | 3,4-OCH3 | 0.6 |

| 3j | 4-Cl | 1.0 |

| 3l | 4-F | 1.2 |

| Aspirin (B1665792) (Reference) | - | 4.6 |

Stereochemical Influence on Biological Activity and Binding Affinity

Stereochemistry plays a critical role in the biological activity of chiral molecules, as stereoisomers can exhibit different binding affinities and efficacies due to the three-dimensional nature of biological targets. For this compound derivatives, the presence of stereocenters, particularly at the point of attachment of the pyrazole ring to the piperidine ring (position 2 of the piperidine), can lead to significant differences in activity between enantiomers.

For example, in a series of pyrazolo-pyridone inhibitors, the separation of a racemic mixture into its pure enantiomers revealed that one enantiomer was significantly more potent than the other. nih.gov This highlights the importance of stereochemistry in achieving optimal target engagement. The synthesis of stereochemically pure compounds is often necessary to fully characterize the pharmacological profile and to develop a drug with improved therapeutic index. nih.gov

Conformational analysis of these molecules is also crucial. For the CB1 receptor antagonist SR141716A, a biarylpyrazole with a piperidine moiety, different conformations around the pyrazole C3 substituent were identified, and their energetic stabilities were calculated. nih.gov These conformational preferences can influence how the molecule presents its pharmacophoric features to the receptor, thereby affecting binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the physicochemical properties or structural features that correlate with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective analogues. mdpi.com

For pyrazole-containing compounds, 2D- and 3D-QSAR studies have been successfully employed. nih.govresearchgate.net In a 2D-QSAR study of benzofuran-based vasodilators containing a pyrazole moiety, a statistically significant model was developed that described the bioactivity of the synthesized compounds. nih.gov This model could then be used to predict the IC50 values of new chemical entities. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed understanding of the steric and electrostatic interactions that govern binding affinity. nih.gov For a series of pyrazole derivatives acting as CB1 receptor antagonists, CoMFA models were constructed that showed a strong correlation between the 3D fields of the molecules and their binding affinities. nih.gov These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering valuable insights for rational drug design.

The development of robust and predictive QSAR models relies on a high-quality dataset of compounds with accurately measured biological activities and a diverse range of structural features. researchgate.net

Future Prospects and Interdisciplinary Research Avenues for 2 1h Pyrazol 3 Yl Piperidine

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design of 2-(1H-pyrazol-3-yl)piperidine Analogues

The convergence of artificial intelligence (AI) and machine learning (ML) with medicinal chemistry is set to revolutionize the design of novel analogues of this compound. These computational tools can significantly accelerate the drug discovery pipeline, reduce costs, and improve the success rate of identifying potent and selective therapeutic candidates. nih.govpremierscience.com

Furthermore, generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), are being employed for de novo drug design. mdpi.comnih.gov These models can generate novel molecular structures based on the this compound core, optimized for desired pharmacological properties like target affinity, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. Reinforcement learning can be used to steer the generation process towards molecules with specific, desirable characteristics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method, is also being revitalized by ML. mdpi.com By training on existing data for pyrazole (B372694) and piperidine (B6355638) analogues, ML-powered QSAR models can predict the biological activity of new derivatives with greater accuracy, guiding the synthesis of the most promising compounds. nih.gov

Table 1: Application of AI/ML in the Drug Design of this compound Analogues

| AI/ML Technique | Application in Drug Design | Potential Impact |

|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Rapidly screen large virtual libraries of analogues against biological targets. nih.govpremierscience.com | Accelerates hit identification and reduces the need for extensive experimental screening. |

| Generative Models (e.g., RNNs, GANs) | De novo design of novel analogues with optimized properties. mdpi.comnih.gov | Explores new chemical space and generates patentable, highly active compounds. |

| Machine Learning-Enhanced QSAR | Predict biological activity and ADMET properties of new derivatives. mdpi.com | Guides lead optimization by prioritizing compounds with higher chances of success. |

| Predictive Modeling for Polypharmacology | Identify potential off-target interactions early in the design phase. mdpi.com | Helps in designing more selective compounds or identifying beneficial multi-target agents. |

Development of Advanced Delivery Systems for this compound-Based Therapeutics

To maximize the therapeutic potential of this compound-based drugs, the development of advanced drug delivery systems (DDS) is crucial. Many promising drug candidates face challenges such as poor solubility, low bioavailability, and off-target toxicity, which can be mitigated through innovative formulation strategies. mdpi.comnih.gov

Nanoparticle-based delivery systems, including liposomes, micelles, and polymeric nanoparticles, offer a versatile platform for encapsulating derivatives of this compound. nih.govmdpi.com These nanocarriers can enhance the aqueous solubility of hydrophobic compounds, protect them from premature degradation, and facilitate controlled and sustained release. mdpi.com For instance, PEGylation (the attachment of polyethylene (B3416737) glycol chains) can be used to prolong the circulation half-life of these nano-formulations, reducing the frequency of administration. nih.govbiochempeg.com

Targeted delivery systems can further enhance efficacy while minimizing side effects. This can be achieved by functionalizing the surface of nanocarriers with ligands (e.g., antibodies, peptides) that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This approach ensures that the therapeutic agent is concentrated at the site of action.

Another promising avenue is the concept of drug self-delivery systems (DSDSs), where the drug molecule itself is a primary component of the nanostructure. nih.gov This strategy maximizes drug loading and avoids potential toxicity associated with carrier materials. nih.gov For amphiphilic analogues of this compound, self-assembly into nanoparticles could be a viable and efficient delivery approach.

Table 2: Potential Advanced Delivery Systems for this compound Therapeutics

| Delivery System | Description | Key Advantages |

|---|---|---|

| Liposomes | Vesicles composed of a lipid bilayer encapsulating an aqueous core. | Biocompatible; can carry both hydrophilic and hydrophobic drugs. mdpi.com |

| Polymeric Micelles | Self-assembled core-shell structures of amphiphilic block copolymers. | Enhance solubility of hydrophobic drugs; small size allows for tissue penetration. mdpi.com |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Offer controlled and sustained drug release profiles. nih.gov |

| Drug-Conjugates | Covalent attachment of the drug to a carrier like a polymer or antibody. | Enables targeted delivery and can improve pharmacokinetic properties. mdpi.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon aqueous dilution. | Improves oral bioavailability of poorly soluble drugs. mdpi.com |

Exploration of this compound in Materials Science and Chemical Biology Applications

Beyond pharmaceuticals, the unique structural features of the this compound scaffold lend themselves to applications in materials science and chemical biology. The pyrazole ring, with its two adjacent nitrogen atoms, is an excellent chelating agent for various metal ions. mdpi.com This property can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and as sensors.

In chemical biology, derivatives of this compound can be developed as molecular probes to investigate complex biological pathways. By incorporating fluorescent tags or photo-affinity labels, these compounds can be used to identify and visualize specific protein targets within cells, helping to elucidate their function and role in disease. The scaffold can serve as a starting point for designing highly selective inhibitors for specific enzymes or protein-protein interactions, which are invaluable tools for validating new drug targets. nih.gov

Furthermore, the pyrazole moiety is found in compounds with interesting photophysical properties. mdpi.com Judicious substitution on the this compound core could lead to the development of novel fluorescent dyes for biological imaging or materials with unique optical properties for use in electronic devices.

Translational Research from Preclinical to Clinical Development Considerations

The successful translation of a promising this compound analogue from a preclinical candidate to a clinically approved drug is a complex, multi-stage process. A significant number of pyrazole derivatives are currently in various stages of preclinical and clinical development, providing a roadmap for future candidates. nih.gov

The initial preclinical phase involves extensive in vitro and in vivo studies to establish a proof-of-concept. This includes confirming the mechanism of action, assessing efficacy in relevant animal models of disease, and conducting preliminary safety pharmacology and toxicology studies. Lead optimization during this stage is critical to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.

A critical step in translational research is the development of a robust and scalable synthetic route for the lead compound. nih.gov The synthesis must be reproducible and capable of producing the active pharmaceutical ingredient (API) under Good Manufacturing Practice (GMP) conditions for clinical trials.

Before initiating human trials, an Investigational New Drug (IND) application must be filed with regulatory authorities like the FDA. This requires a comprehensive data package detailing the compound's pharmacology, toxicology, and manufacturing information. The subsequent clinical development is typically divided into three phases:

Phase I: The first-in-human trials, primarily focused on assessing the safety, tolerability, and pharmacokinetics of the new drug in a small group of healthy volunteers or patients.

Phase II: Studies conducted in a larger group of patients to evaluate the drug's efficacy and further assess its safety.

Phase III: Large-scale, multicenter trials to confirm efficacy, monitor side effects, and compare the new drug to standard treatments.

Successful completion of Phase III trials can lead to the submission of a New Drug Application (NDA) for marketing approval. Throughout this process, continuous interaction with regulatory agencies and a deep understanding of the target disease are paramount for a successful transition from the laboratory to the clinic.

常见问题

Basic Research Questions

Q. What are the recommended synthesis strategies for 2-(1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with piperidine precursors. Key steps include:

- Cyclocondensation : Reacting hydrazine with ketones or aldehydes under reflux in polar solvents (e.g., ethanol) to form the pyrazole ring .

- Microwave-Assisted Synthesis : Accelerating reaction kinetics by 30–50% compared to conventional methods, improving yield and reducing side products .

- Optimization Factors : pH control (6–8), temperature (80–100°C), and catalyst selection (e.g., acetic acid for protonation) are critical. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole C-H signals at δ 7.2–8.1 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98% as per GC data) .

- X-Ray Crystallography : Resolve molecular geometry (e.g., dihedral angles between pyrazole and piperidine rings ≈ 1.87°) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A irritation risk) .

- Ventilation : Use fume hoods to minimize inhalation exposure (acute toxicity LD₅₀ > 2000 mg/kg in rats) .

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications at the pyrazole or piperidine rings influence the compound's biological activity?

- Methodological Answer :

- Substituent Effects : Introduce methyl groups at the pyrazole 3-position to enhance lipophilicity (logP increase by 0.5–1.0), improving blood-brain barrier penetration .

- Piperidine Functionalization : Adding sulfonyl groups (e.g., isoxazole-sulfonyl derivatives) increases antimicrobial potency (MIC reduction from 64 μg/mL to 8 μg/mL against S. aureus) .

- Structure-Activity Relationship (SAR) Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like COX-2 .

Q. How can researchers resolve contradictions in reported synthesis yields or reaction mechanisms for this compound?

- Methodological Answer :

- Parameter Screening : Systematically vary solvent polarity (e.g., DMF vs. ethanol), catalyst loadings (5–20 mol%), and reaction times (2–24 hrs) to identify optimal conditions .

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N-hydrazine) to track nitrogen incorporation into the pyrazole ring via LC-MS .

- Comparative Kinetic Studies : Use in situ IR spectroscopy to monitor intermediate formation rates and validate proposed pathways .

Q. What experimental approaches are used to study the compound's stability under different pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 14 days. Analyze degradation products via LC-MS .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (e.g., 150°C for pyrazole ring cleavage) .

- Dynamic Vapor Sorption (DVS) : Assess hygroscopicity (≤0.5% weight gain at 80% RH), critical for formulation stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。